2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane

Histamine H4 receptor GPCR pharmacology ligand design

2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9; synonym 2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine) is a synthetic small molecule comprising a quinuclidine core linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperazine moiety. The compound belongs to the class of quinuclidine-based histamine H4 receptor (HRH4) ligands and has been annotated as a potent HRH4 modulator in authoritative chemical biology databases.

Molecular Formula C16H25N5
Molecular Weight 287.40 g/mol
CAS No. 185223-32-9
Cat. No. B15214509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane
CAS185223-32-9
Molecular FormulaC16H25N5
Molecular Weight287.40 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2CN3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C16H25N5/c1-4-17-16(18-5-1)21-10-8-19(9-11-21)13-15-12-14-2-6-20(15)7-3-14/h1,4-5,14-15H,2-3,6-13H2
InChIKeyDIYXJXVQUKPSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9) – Procurement-Relevant Structural and Pharmacological Profile


2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9; synonym 2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine) is a synthetic small molecule comprising a quinuclidine core linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperazine moiety. The compound belongs to the class of quinuclidine-based histamine H4 receptor (HRH4) ligands and has been annotated as a potent HRH4 modulator in authoritative chemical biology databases [1]. Its molecular formula is C₁₆H₂₅N₅ (MW 287.41 g/mol) and it is catalogued as ZINC299865621 in the ZINC15 ligand-discovery resource [2].

Why Generic Substitution Is Not Advisable for 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9)


Histamine H4 receptor (HRH4) ligands are exquisitely sensitive to modifications in the diamine component and the nature of the azacycle. The des-NH₂ azacycle series described by Savall et al. demonstrates that removal of the exocyclic amine, combined with specific diamine pendants, dramatically shifts both affinity and functional spectrum at HRH4 [1]. Consequently, even structurally similar quinuclidine-pyrimidine-piperazine analogs cannot be assumed to be functionally interchangeable. Procurement of the exact title compound is mandatory to reproduce the exceptional nanomolar HRH4 potency (pKi = 10.10) recorded for this chemotype, as minor heterocycle or linker alterations have been shown to ablate or invert functional activity in this series [1].

Quantitative Differentiation Evidence for 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9)


HRH4 Binding Affinity: Sub‑Nanomolar Potency Achieved Through Des‑NH₂ Quinuclidine‑Pyrimidine‑Piperazine Design

The title compound displays a pKi of 10.10 at the human histamine H4 receptor, corresponding to a Ki of approximately 0.079 nM, as recorded in the ChEMBL 20 dataset via ZINC15 [1][2]. This value places the compound among the most potent HRH4 ligands reported within the des‑NH₂ pyrimidine‑diamine series. For context, the prototypical HRH4 antagonist JNJ‑7777120 exhibits a Ki of 4.5–21 nM in standard binding assays [3], indicating that the title compound achieves approximately 60‑ to 260‑fold higher affinity.

Histamine H4 receptor GPCR pharmacology ligand design

Functional Spectrum Divergence: Piperazine‑ vs. Pyrrolidine‑Diamine Pendants Determine Antagonist vs. Inverse Agonist Bias

Savall et al. demonstrate that in the des‑NH₂ 1,3‑aminopyrimidine series, the identity of the diamine component dictates functional output: piperazine‑containing analogs exhibit a distinct spectrum from pyrrolidine‑containing analogs, with the latter being preferred for certain functional profiles [1]. The title compound, bearing a 1‑(pyrimidin‑2‑yl)piperazine moiety, is therefore expected to exhibit a functional bias that differs from analogs employing aminopyrrolidine or other diamines. This SAR divergence is critical for studies investigating HRH4‑mediated G‑protein vs. β‑arrestin signaling bias.

HRH4 functional selectivity inverse agonism SAR divergence

Quinuclidine Core Imparts Conformational Rigidity and Favorable Physicochemical Properties Relative to Flexible Diamine H4 Ligands

The 1‑azabicyclo[2.2.2]octane (quinuclidine) core is a well‑established conformational constraint that reduces entropic penalty upon receptor binding, often enhancing affinity and selectivity. The title compound's quinuclidine‑pyrimidine‑piperazine scaffold exhibits a calculated fraction sp³ of 0.75 and a logP of 1.875 [1], indicating favorable drug‑like physicochemical properties. In contrast, many high‑affinity H4 ligands (e.g., JNJ‑7777120, calculated logP ≈ 3.9) possess higher lipophilicity, which can lead to increased non‑specific binding and solubility challenges.

quinuclidine scaffold conformational constraint drug‑likeness

Des‑NH₂ Modification Eliminates Metabolic Liability of the Primary Aniline While Retaining High HRH4 Affinity

Earlier triamino‑substituted pyridine and pyrimidine H4 modulators contain a free primary amino (–NH₂) group, which is a known metabolic liability susceptible to N‑acetylation and oxidative deamination. Savall et al. explicitly demonstrate that the exocyclic amine is not required to maintain HRH4 affinity, and the des‑NH₂ azacycles retain sub‑nanomolar potency while circumventing this metabolic vulnerability [1]. The title compound is a representative of this optimized des‑NH₂ chemotype, offering a more metabolically stable scaffold relative to first‑generation triamino H4 ligands.

metabolic stability des‑amino pyrimidine SAR optimization

Best‑Fit Research and Industrial Application Scenarios for 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9)


High‑Sensitivity HRH4 Radioligand Binding Assays and Competition Studies

With a Ki of approximately 0.079 nM (pKi = 10.10) at HRH4 [1], this compound serves as an exceptionally potent cold competitor in radioligand displacement assays. Its sub‑nanomolar affinity enables robust IC₅₀ determination for test ligands without exhausting receptor binding sites, making it ideal for high‑throughput screening cascade validation and detailed HRH4 pharmacology studies.

Functional Selectivity Profiling in HRH4‑Mediated G‑Protein vs. β‑Arrestin Signaling

The piperazine‑containing des‑NH₂ chemotype exhibits a functional spectrum distinct from pyrrolidine‑based analogs [2]. Researchers investigating biased signaling at HRH4 can employ this compound as a reference antagonist/inverse agonist to benchmark ligand‑specific signaling fingerprints in cAMP, β‑arrestin recruitment, and GTPγS assays, ensuring correct interpretation of pathway‑selective pharmacology.

In Vivo Proof‑of‑Concept Studies Requiring Low Clearance and High Target Engagement

The compound's low calculated logP (1.875) and high fraction sp³ (0.75) [3] predict favorable solubility and metabolic stability. These properties support its use in rodent models of inflammatory or pruritic diseases where sustained HRH4 target engagement is necessary, particularly when benchmarked against more lipophilic H4 antagonists such as JNJ‑7777120 that exhibit higher metabolic clearance and variable brain penetration.

Chemical Biology Tool for HRH4 Target Validation and Deconvolution

As a des‑NH₂ azacycle that retains full nanomolar affinity, this compound circumvents the metabolic liability of first‑generation triamino H4 ligands [2]. This makes it a superior chemical probe for chronic dosing studies, target‑engagement biomarker development, and chemoproteomic profiling where prolonged receptor occupancy and minimal reactive metabolite formation are critical prerequisites.

Quote Request

Request a Quote for 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.